molecular formula C11H13N5O2 B5802934 N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea

Cat. No. B5802934
M. Wt: 247.25 g/mol
InChI Key: CWCVHUWMXDNQJL-UHFFFAOYSA-N
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Description

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea, also known as ABEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ABEU is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and materials science. In medicinal chemistry, this compound has been studied as a potential anticancer agent due to its ability to inhibit the proliferation of cancer cells. In agriculture, this compound has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In materials science, this compound has been studied as a potential precursor for the synthesis of novel materials.

Mechanism of Action

The mechanism of action of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins in cells, leading to its observed effects on cancer cells and weeds.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In weeds, this compound has been shown to inhibit the growth of weeds by interfering with the synthesis of DNA and RNA. In addition, this compound has been shown to have low toxicity in mammals.

Advantages and Limitations for Lab Experiments

One advantage of using N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea in lab experiments is its low toxicity in mammals, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea. One direction is the further study of its mechanism of action, which could lead to the development of more effective anticancer agents and herbicides. Another direction is the synthesis of novel materials using this compound as a precursor. Additionally, the study of this compound in combination with other compounds could lead to the development of more effective treatments for cancer and other diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. This compound has been shown to have potential applications in medicinal chemistry, agriculture, and materials science. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in these fields.

Synthesis Methods

N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea can be synthesized using various methods, including the reaction of 2-aminobenzoxazole with ethyl isocyanate and formaldehyde, or the reaction of 2-aminobenzoxazole with ethyl isocyanate and paraformaldehyde. The reaction yields a white crystalline compound that can be purified using recrystallization.

properties

IUPAC Name

1-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O2/c1-2-13-10(17)15-9(12)16-11-14-7-5-3-4-6-8(7)18-11/h3-6H,2H2,1H3,(H4,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCVHUWMXDNQJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=NC1=NC2=CC=CC=C2O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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